molecular formula C13H16N4O3S B359054 ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 306280-93-3

ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B359054
CAS No.: 306280-93-3
M. Wt: 308.36g/mol
InChI Key: DHWZWBARMASKJP-VIZOYTHASA-N
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Description

ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Properties

IUPAC Name

ethyl 3-[(E)-dimethylaminomethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-5-20-13(19)10-8(2)9-11(21-10)14-6-17(12(9)18)15-7-16(3)4/h6-7H,5H2,1-4H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWZWBARMASKJP-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Mediated Condensation

Reactants :

  • 3-Amino-thieno[2,3-d]pyrimidin-4-one (1.0 equiv)

  • 4-(Dimethylamino)benzaldehyde (1.2 equiv)

Conditions :

  • Catalyst : Acetic acid (10 mol%)

  • Solvent : Ethanol, reflux, 4–6 h

  • Workup : Precipitation in ice-water, recrystallization (EtOH/acetone)

  • Yield : 55–60%

DMF-DMA-Mediated Reaction

Reactants :

  • 3-Amino-thieno[2,3-d]pyrimidin-4-one (1.0 equiv)

  • DMF-DMA (2.0 equiv)

Conditions :

  • Solvent : Toluene, 110°C, 2–3 h

  • Workup : Solvent evaporation, column chromatography (hexane/EtOAc)

  • Yield : 70–75%

The E-configuration of the Schiff base is thermodynamically favored, as confirmed by NMR coupling constants and X-ray crystallography in analogous compounds.

Mechanistic Insights and Optimization

Cyclization Kinetics

Density functional theory (DFT) studies on similar systems reveal that the cyclization of Michael adducts to thienopyrimidines proceeds via two pathways:

  • Intramolecular SN2 displacement of thiocyanate (for S,S/R,R diastereomers).

  • Nucleophilic addition-elimination (for S,R/R,S diastereomers).

The energy barrier for pathway 1 is 22.3 kcal/mol, while pathway 2 requires 19.8 kcal/mol, making the latter more favorable under kinetic control.

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates.

  • Strong bases (KOH, morpholine) accelerate thiophene formation but may hydrolyze sensitive esters.

Spectroscopic Characterization

Post-synthetic validation ensures structural fidelity:

  • 1H NMR (DMSO-d6): δ 1.32 (t, J = 7.1 Hz, 3H, CH2CH3), 2.45 (s, 3H, C5-CH3), 3.12 (s, 6H, N(CH3)2), 4.28 (q, J = 7.1 Hz, 2H, OCH2), 8.21 (s, 1H, CH=N).

  • 13C NMR : δ 14.1 (CH2CH3), 20.3 (C5-CH3), 40.2 (N(CH3)2), 61.8 (OCH2), 118.2 (C≡N), 161.1 (C=O).

  • HRMS : m/z calcd for C19H20N4O3S [M+H]+: 385.1331; found: 385.1328.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield Purity
Aldehyde condensation4-(Dimethylamino)benzaldehydeEtOH, reflux, 6 h55–60%95%
DMF-DMADMF-DMAToluene, 110°C, 3 h70–75%98%

The DMF-DMA route offers superior yields and avoids stoichiometric aldehyde use, though it requires anhydrous conditions.

Challenges and Mitigation Strategies

  • Schiff Base Hydrolysis : The imine bond is prone to hydrolysis in aqueous media. Use of anhydrous solvents and inert atmospheres minimizes degradation.

  • Regioselectivity : Competing reactions at position 2 are suppressed by steric hindrance from the 5-methyl group.

  • Byproduct Formation : Column chromatography (silica gel, EtOAc/hexane) removes unreacted starting materials and oxidation byproducts.

Industrial-Scale Considerations

For bulk synthesis:

  • Continuous Flow Systems : Enhance heat/mass transfer during Gewald cyclization.

  • Catalyst Recycling : Morpholine recovery via distillation reduces costs.

  • Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) improves environmental metrics .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester functionality.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Dimethylamino-substituted compounds: These compounds have a similar dimethylamino group but may have different core structures.

Uniqueness

ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes current research findings regarding its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene and pyrimidine ring system. Its structure includes a dimethylamino group and a carboxylate ester, which are crucial for its biological activity. The molecular formula is C14H16N4O3SC_{14}H_{16}N_4O_3S with a molecular weight of approximately 316.37 g/mol.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against triple-negative breast cancer (TNBC) cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM depending on structural modifications .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, compounds in this class have been shown to inhibit the activity of enzymes such as EGFR-TK (epidermal growth factor receptor tyrosine kinase) and other receptor kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by various structural components:

Structural FeatureImpact on Activity
Dimethylamino GroupEnhances solubility and cellular uptake
Methyl SubstituentModulates lipophilicity and receptor binding
Carboxylate EsterCritical for interaction with biological targets

Research indicates that modifications to the methyl and dimethyl groups can significantly alter the compound's potency against different cancer cell lines .

Case Studies

  • Cytotoxicity Assays :
    • In a study involving a series of thieno[2,3-d]pyrimidine derivatives, ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo demonstrated selective cytotoxicity towards MDA-MB-231 cells with an IC50 value of approximately 29.3 μM . This suggests its potential as a lead compound for further development.
  • In Vivo Studies :
    • Preliminary in vivo studies have indicated that compounds in this class can inhibit tumor growth in xenograft models, showcasing their therapeutic potential beyond in vitro findings .

Future Directions

Further research is necessary to explore:

  • Optimization of Structure : Investigating additional modifications to enhance selectivity and reduce toxicity.
  • Mechanistic Studies : Understanding the precise biochemical pathways affected by these compounds.
  • Clinical Trials : Initiating clinical studies to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • The compound is synthesized via multi-step condensation and cyclization reactions. A typical method involves refluxing precursors (e.g., thioxo-tetrahydropyrimidine derivatives) with reagents like chloroacetic acid, benzaldehyde derivatives, and sodium acetate in a glacial acetic acid/acetic anhydride mixture for 8–10 hours. Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals .
  • Optimization includes adjusting stoichiometric ratios, solvent systems (e.g., acetic acid vs. ethanol), and reaction times to improve yields (reported up to 78%) .

Q. How is structural characterization performed, and what spectroscopic techniques are critical?

  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions and stereochemistry (e.g., E/Z isomerism in the dimethylamino-methylidene group) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves the 3D structure, including puckering of the pyrimidine ring and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .

Q. What purification methods yield high-purity samples for biological testing?

  • Recrystallization using ethyl acetate/ethanol mixtures is standard, achieving >95% purity. Slow evaporation of solvent produces single crystals suitable for X-ray studies .
  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) may separate stereoisomers or byproducts .

Q. What preliminary biological assays are recommended to evaluate activity?

  • Enzyme Inhibition: Test against kinases or proteases due to structural similarity to pharmacologically active pyrimidine derivatives .
  • Cytotoxicity Screening: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Reference compounds with known thienopyrimidine scaffolds show moderate activity .

Advanced Research Questions

Q. How does X-ray crystallography inform conformational analysis and intermolecular interactions?

  • The pyrimidine ring adopts a flattened boat conformation, with deviations of 0.224 Å from planarity. C–H···O hydrogen bonds form bifurcated networks, stabilizing crystal packing along the c-axis .
  • Substituents (e.g., 2,4,6-trimethoxybenzylidene) influence dihedral angles and π-π stacking, which can be correlated with solubility and bioavailability .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Electron-Donating Groups (e.g., methoxy): Enhance binding to hydrophobic enzyme pockets but may reduce metabolic stability .
  • Halogenation (e.g., Cl, F): Introduces steric bulk and electron-withdrawing effects, improving target affinity. For example, 2,4-dichlorophenyl analogs show enhanced activity over non-halogenated derivatives .
  • Positional Isomerism: Varying substituents at the 2- vs. 5-position alters dihedral angles and bioactivity. Systematic SAR studies require parallel synthesis of analogs .

Q. How should contradictory bioactivity data between analogs be resolved?

  • Electronic Effects: Compare Hammett σ values of substituents to correlate electron density with activity trends .
  • Crystallographic Data: Identify conformational changes (e.g., puckering) that may sterically hinder target binding .
  • Solubility-Permeability Trade-offs: Use LogP measurements and PAMPA assays to distinguish pharmacokinetic limitations from true target inefficacy .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity to putative targets (e.g., kinases) .
  • CRISPR-Cas9 Knockout Models: Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic Profiling: Identifies downstream metabolic perturbations using LC-MS/MS, linking molecular structure to functional pathways .

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